molecular formula C11H17N3 B3059485 2-Methyl-4-(piperazin-1-yl)aniline CAS No. 329943-78-4

2-Methyl-4-(piperazin-1-yl)aniline

Cat. No. B3059485
CAS RN: 329943-78-4
M. Wt: 191.27
InChI Key: VUMHPQIHGCPZBT-UHFFFAOYSA-N
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Description

“2-Methyl-4-(piperazin-1-yl)aniline” is a chemical compound with the molecular formula C12H19N3. It has a molecular weight of 205.3 . This compound is an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 180 °C (at a pressure of 6 Torr), and its density is predicted to be 1.073±0.06 g/cm3. The pKa value is predicted to be 7.89±0.42 .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline lateral chains, have been synthesized. Among these, certain derivatives demonstrated significant potency as hypoxic-cytotoxic agents, indicating potential in cancer treatment research (Ortega et al., 2000).

Luminescent Properties and Photo-induced Electron Transfer

Research on novel piperazine substituted naphthalimide compounds, including variants with 2-methyl-4-(piperazin-1-yl)aniline structures, demonstrated unique fluorescence spectra and photo-induced electron transfer properties. These findings are significant for applications in materials science and photonics (Gan et al., 2003).

Potential Anthelmintic Activity

Studies on methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates, including compounds related to this compound, have shown promising anthelmintic activities against parasites in experimental models (Raviña et al., 1993).

Synthesis of Novel Piperazine Derivatives

Research has been conducted on synthesizing novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, demonstrating the versatility of this compound in creating new chemical entities (Qi-don, 2015).

Pharmacological Evaluation

Studies on new derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been conducted to evaluate their pharmacological properties, including antidepressant and antianxiety activities. These findings highlight the therapeutic potential of compounds related to this compound (Kumar et al., 2017).

Thermal Decomposition of Flame Retardants

The thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives, including those related to this compound, has been studied to understand their effectiveness as flame retardants (Nguyen et al., 2014).

Safety and Hazards

“2-Methyl-4-(piperazin-1-yl)aniline” is classified as an irritant. It has hazard statements H225, H302, H315, H319, and H335. Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

2-methyl-4-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHPQIHGCPZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668375
Record name 2-Methyl-4-(piperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329943-78-4
Record name 2-Methyl-4-(piperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(piperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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